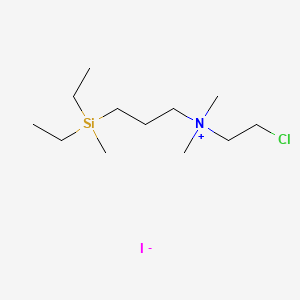![molecular formula C9H22N3Na6O15P5 B12756914 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt CAS No. 93841-74-8](/img/structure/B12756914.png)
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt is a complex organophosphorus compound. It is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications. This compound is often used in water treatment, detergents, and as a scale inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final hexasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations. The final product is then purified and dried to obtain the hexasodium salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphonic acid derivatives, while substitution reactions can lead to the formation of different substituted phosphonic acids.
Applications De Recherche Scientifique
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential biological properties, including its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use in medical applications, such as targeted radiotherapy, where it can help deliver radioactive isotopes to specific tissues.
Industry: It is widely used in water treatment to prevent scale formation and in detergents to enhance cleaning efficiency.
Mécanisme D'action
The mechanism of action of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt involves its ability to chelate metal ions. By binding to metal ions, the compound can prevent these ions from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment, where it helps prevent the formation of scale and other deposits.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, disodium salt
- Phosphonic acid, [1,2-ethanediylnitrilobis(methylene)]pentakis-, ammonium salt
- Diethylenetriaminepenta(methylenephosphonic acid), sodium salt
Uniqueness
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt is unique due to its high chelating ability and stability under various conditions. Compared to similar compounds, it offers better performance in preventing scale formation and has a broader range of applications in different industries.
Propriétés
Numéro CAS |
93841-74-8 |
|---|---|
Formule moléculaire |
C9H22N3Na6O15P5 |
Poids moléculaire |
705.09 g/mol |
Nom IUPAC |
hexasodium;[2-[bis(phosphonatomethyl)amino]ethyl-[2-[phosphonatomethyl(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H28N3O15P5.6Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;/q;6*+1/p-6 |
Clé InChI |
RGIYWVNNHVURLO-UHFFFAOYSA-H |
SMILES canonique |
C(CN(CP(=O)(O)O)CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















